molecular formula C21H36N2O2 B14265487 N-Hydroxy-N'-(4-tetradecylphenyl)urea CAS No. 189569-89-9

N-Hydroxy-N'-(4-tetradecylphenyl)urea

Cat. No.: B14265487
CAS No.: 189569-89-9
M. Wt: 348.5 g/mol
InChI Key: NGZIVEGEWCCISM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-(4-tetradecylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-tetradecylaniline with hydroxyurea under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-Hydroxy-N’-(4-tetradecylphenyl)urea, often involves the use of phosgene or its derivatives. due to environmental and safety concerns, alternative methods such as the use of potassium isocyanate in water have been developed. These methods are more environmentally friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(4-tetradecylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-N’-(4-tetradecylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-tetradecylphenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-N’-(4-tetradecylphenyl)urea is unique due to its specific structure, which combines a long alkyl chain with a hydroxyurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

189569-89-9

Molecular Formula

C21H36N2O2

Molecular Weight

348.5 g/mol

IUPAC Name

1-hydroxy-3-(4-tetradecylphenyl)urea

InChI

InChI=1S/C21H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)22-21(24)23-25/h15-18,25H,2-14H2,1H3,(H2,22,23,24)

InChI Key

NGZIVEGEWCCISM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NO

Origin of Product

United States

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